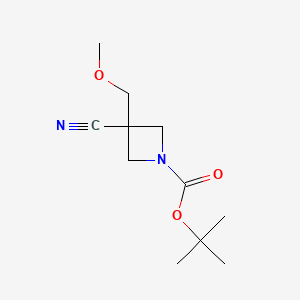
3-(1-Chloroethyl)pyridazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Chloroethyl)pyridazine hydrochloride is a chemical compound that belongs to the class of pyridazines. It has garnered significant attention from the scientific community due to its unique physical and chemical properties, potential biological applications, and diverse range of potential implications in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridazines, including 3-(1-Chloroethyl)pyridazine hydrochloride, often involves cyclization reactions. One common method is the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions . Another method involves the use of trichloroisocyanuric acid in chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Chloroethyl)pyridazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazinone derivatives, while substitution reactions may produce various substituted pyridazines with different functional groups.
Applications De Recherche Scientifique
3-(1-Chloroethyl)pyridazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(1-Chloroethyl)pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may exert its effects through similar mechanisms, potentially involving the inhibition of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1-Chloroethyl)pyridazine hydrochloride include other pyridazine derivatives such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities.
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of physical and chemical properties, which make it particularly suitable for specific applications in scientific research and industry. Its ability to undergo a variety of chemical reactions and its potential biological activities contribute to its uniqueness and versatility.
Propriétés
Formule moléculaire |
C6H8Cl2N2 |
|---|---|
Poids moléculaire |
179.04 g/mol |
Nom IUPAC |
3-(1-chloroethyl)pyridazine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5(7)6-3-2-4-8-9-6;/h2-5H,1H3;1H |
Clé InChI |
NLBJDBUAEYDMIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN=CC=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


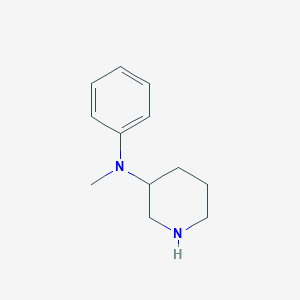
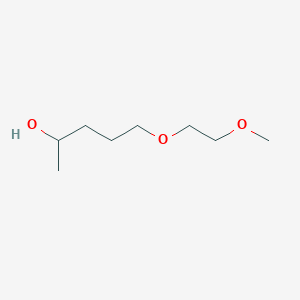
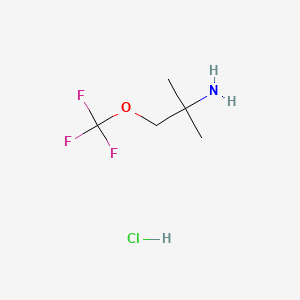
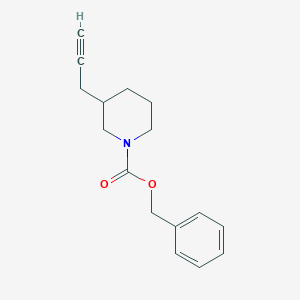
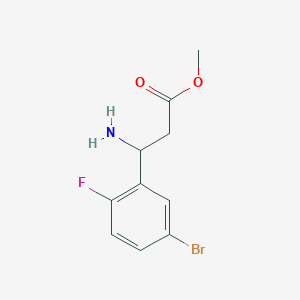
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
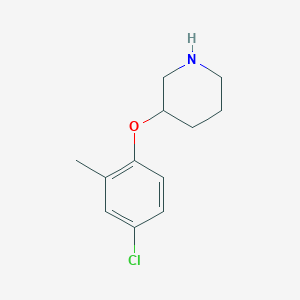
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
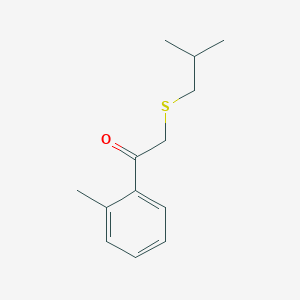
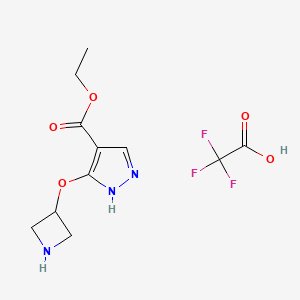
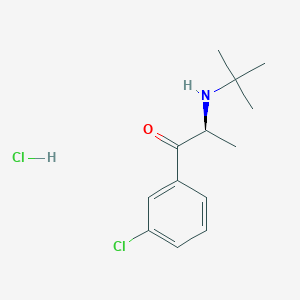
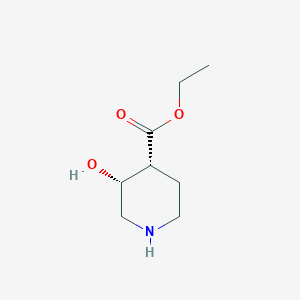
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)
